Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane is a complex organophosphorus compound characterized by the presence of phenylsulfanyl groups attached to an ethyl chain, which in turn is bonded to a central phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane typically involves the reaction of tris(2-chloroethyl)phosphine with thiophenol in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atoms are replaced by phenylsulfanyl groups. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form phosphine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phosphine derivatives.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule due to the presence of sulfur and phosphorus, which are essential elements in biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of other organophosphorus compounds.
Mechanism of Action
The mechanism of action of Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl groups can interact with thiol groups in proteins, potentially modulating their activity. The phosphorus atom can also participate in coordination with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Tris(2-chloroethyl)phosphine: A precursor in the synthesis of Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane.
Triphenylphosphine: A widely used ligand in coordination chemistry.
Phosphine oxides: Compounds with similar phosphorus-oxygen bonds but different substituents.
Uniqueness
This compound is unique due to the presence of phenylsulfanyl groups, which impart distinct chemical and biological properties. Its ability to form stable complexes with metals and interact with biological molecules makes it a valuable compound in various research fields.
Properties
CAS No. |
37753-39-2 |
---|---|
Molecular Formula |
C24H27OPS3 |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
2-[bis(2-phenylsulfanylethyl)phosphoryl]ethylsulfanylbenzene |
InChI |
InChI=1S/C24H27OPS3/c25-26(16-19-27-22-10-4-1-5-11-22,17-20-28-23-12-6-2-7-13-23)18-21-29-24-14-8-3-9-15-24/h1-15H,16-21H2 |
InChI Key |
NBHOTTKJUPVVQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCCP(=O)(CCSC2=CC=CC=C2)CCSC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.